molecular formula C14H13NO3 B1298793 3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid CAS No. 409353-42-0

3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid

Cat. No. B1298793
M. Wt: 243.26 g/mol
InChI Key: NSUJXPAWDKAXDQ-UHFFFAOYSA-N
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Description

The compound “N- [4- (3-Formyl-2,5-dimethyl-pyrrol-1-yl)-phenyl]-acetamide” is a related compound with a molecular weight of 256.3 . Another related compound is “5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)isophthalic acid” which contains 34 atoms; 13 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms .


Molecular Structure Analysis

The “5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)isophthalic acid” molecule consists of 35 bonds; 22 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 2 carboxylic acids (aromatic), 1 aldehyde (aromatic), 2 hydroxyl groups, and 1 Pyrrole .

Scientific Research Applications

Unfortunately, the specific details about the application, experimental procedures, and results are not readily available. For a comprehensive analysis, it would be best to refer to scientific literature or databases that specialize in this field.

    N-[4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-phenyl]-acetamide

    This compound is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and their functions. Unfortunately, the specific details about the application, experimental procedures, and results are not readily available .

    5-(3-formyl-2,5-dimethyl-1-pyrrolyl)benzene-1,3-di

    This compound has been used in research related to maternal gene expression and RNA-protein interactions . The EC50 value for this compound is reported to be 7.87E+4nM . However, the specific details about the application, experimental procedures, and results are not readily available .

properties

IUPAC Name

3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-6-12(8-16)10(2)15(9)13-5-3-4-11(7-13)14(17)18/h3-8H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUJXPAWDKAXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355455
Record name 3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid

CAS RN

409353-42-0
Record name 3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
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